molecular formula C18H13ClN4O2 B3018285 3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1190280-45-5

3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No. B3018285
M. Wt: 352.78
InChI Key: KUGKTPPSEXPCCV-UHFFFAOYSA-N
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Description

The compound of interest, 3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, is a derivative of pyrazole and oxadiazole, which are heterocyclic compounds known for their biological activities. The chlorophenyl and methoxyphenyl groups attached to the core structure may influence the compound's chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves condensation or cyclization reactions. For instance, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was synthesized using a condensation/cyclization reaction of a chalcone derivative and (3-chlorophenyl)hydrazine hydrochloride . Similarly, novel oxadiazole derivatives were synthesized by oxidative cyclization of hydrazones using chloramine-T as an oxidant . These methods suggest potential pathways for the synthesis of the compound , although the exact procedure would depend on the specific substituents and functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic techniques and single-crystal X-ray diffraction studies. For example, the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester was determined by X-ray analysis, which provided unambiguous structure determination . The crystal packing of these compounds often involves hydrogen bonding and weak C-H...A interactions, which could also be expected in the compound of interest.

Chemical Reactions Analysis

The chemical reactions involving pyrazole and oxadiazole derivatives are typically influenced by the presence of substituents that can participate in various interactions. For instance, in the crystal structure of a related compound, molecules were linked by N-H...N hydrogen bonds, forming dimers, and C-H...Cl hydrogen bonds, contributing to a three-dimensional supramolecular structure . These interactions could affect the reactivity of the compound , particularly in biological environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and oxadiazole derivatives are closely related to their molecular structure. The presence of chloro and methoxy substituents can affect the compound's polarity, solubility, and potential to form hydrogen bonds. For example, the propionic acid groups in related compounds form hydrogen-bonded dimers typical of carboxylic acids in the solid state . The biological evaluation of some pyrazole derivatives has shown good antifungal and antitubercular activities, suggesting that the compound of interest may also possess similar properties .

Safety And Hazards

Without specific safety data for this compound, it’s important to handle it with care, as many organic compounds can be hazardous. Always follow appropriate safety protocols when handling chemical substances .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activities. It could also be interesting to study the impact of different substituents on the phenyl, pyrazole, and oxadiazole rings .

properties

IUPAC Name

3-(3-chlorophenyl)-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2/c1-24-14-7-5-11(6-8-14)15-10-16(22-21-15)18-20-17(23-25-18)12-3-2-4-13(19)9-12/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGKTPPSEXPCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

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